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Compound of Interest

Compound Name: (2,4-Dichloropyridin-3-yl)methanol

Cat. No.: B1453035 Get Quote

An In-Depth Technical Guide to (2,4-Dichloropyridin-3-yl)methanol: Properties, Reactivity,

and Synthetic Utility

Introduction
(2,4-Dichloropyridin-3-yl)methanol is a functionalized heterocyclic compound of significant

interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, it

possesses a unique electronic landscape governed by the electron-withdrawing nature of the

ring nitrogen and two chlorine atoms. This substitution pattern imparts distinct reactivity at its

carbon centers, making it a versatile and valuable building block for the synthesis of more

complex molecular architectures. This guide provides a comprehensive overview of its

chemical properties, explores the nuances of its reactivity, and details its applications as a

strategic intermediate in modern organic synthesis.

Physicochemical and Spectroscopic Profile
The physical and spectral characteristics of (2,4-Dichloropyridin-3-yl)methanol are

foundational to its use in synthesis, enabling its identification, purification, and characterization.
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Property Value

CAS Number 945543-24-8

Molecular Formula C₆H₅Cl₂NO

Molecular Weight 178.02 g/mol

Appearance White to off-white solid (typical)

Solubility
Soluble in methanol, DMSO, ethyl acetate;

sparingly soluble in water

Note: Physical properties such as melting point can vary based on purity. The data presented

are typical values.

Spectroscopic Data (Predicted and Representative)
Spectroscopic analysis is crucial for confirming the structure of (2,4-Dichloropyridin-3-
yl)methanol. While experimental data from a specific supplier is definitive[1], the following

represents expected spectral features:

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the

aromatic protons and the methylene and hydroxyl protons of the methanol group.

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm),

corresponding to the protons at the C5 and C6 positions of the pyridine ring. The coupling

constant (J-value) would be characteristic of ortho-coupling.

Methylene Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl

proton) typically in the δ 4.5-5.0 ppm range.

Hydroxyl Proton (-CH₂OH): A broad singlet or triplet, with a chemical shift that can vary

depending on solvent and concentration.

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to

the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine

and nitrogen atoms (C2 and C4) will be significantly downfield.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

a molecule containing two chlorine atoms, with prominent peaks for the molecular ion [M]+,

[M+2]+, and [M+4]+.

Synthesis of (2,4-Dichloropyridin-3-yl)methanol
The most common and logical synthetic route to (2,4-Dichloropyridin-3-yl)methanol involves

the reduction of a corresponding carboxylic acid or ester derivative, namely 2,4-

dichloronicotinic acid or its esters.

Synthetic Workflow Diagram
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Click to download full resolution via product page

Caption: General workflow for the synthesis of (2,4-Dichloropyridin-3-yl)methanol via

reduction.

Detailed Experimental Protocol: Reduction of Methyl 2,4-
Dichloronicotinate
This protocol describes a representative procedure using Lithium Aluminum Hydride (LiAlH₄), a

powerful reducing agent suitable for converting esters to primary alcohols. A similar procedure

is used for the synthesis of related aminopyridinyl methanols[2].

Materials:

Methyl 2,4-dichloronicotinate

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2

equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in

an ice bath.

Substrate Addition: A solution of methyl 2,4-dichloronicotinate (1.0 equivalent) in anhydrous

THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30

minutes, maintaining the temperature at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1453035?utm_src=pdf-body-img
https://www.benchchem.com/product/b1453035?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-amino-pyridin-4-yl-methanol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin

Layer Chromatography (TLC).

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to

0 °C and slowly adding water dropwise, followed by a 15% aqueous NaOH solution and then

more water, until a granular precipitate forms.

Workup: The resulting slurry is filtered through a pad of Celite®, and the solid residue is

washed thoroughly with ethyl acetate. The combined organic filtrates are collected.

Purification: The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure. The crude residue is purified by flash column

chromatography on silica gel to afford (2,4-Dichloropyridin-3-yl)methanol as a solid.

Chemical Reactivity and Mechanistic Insights
The reactivity of (2,4-Dichloropyridin-3-yl)methanol is dominated by the properties of the

dichloropyridine core, with the hydroxymethyl group offering a secondary site for

functionalization.

Reactivity of the 2,4-Dichloropyridine Core
The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the

presence of two electron-withdrawing chlorine atoms. This makes the ring susceptible to

nucleophilic attack but resistant to electrophilic substitution. The positions of the chlorine atoms

(C2 and C4) are key to its reactivity profile.

For 2,4-dihalopyridines, S_NAr reactions generally favor substitution at the C4 position.[3] This

selectivity is a result of superior stabilization of the negative charge in the Meisenheimer

intermediate when the attack occurs at C4, as the charge can be delocalized onto the ring

nitrogen atom without disrupting aromaticity in the same way as an attack at C2.
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Caption: Simplified overview of the S_NAr reaction at the C4 position of a 2,4-dichloropyridine.

This innate preference for C4 substitution makes (2,4-Dichloropyridin-3-yl)methanol an

excellent precursor for molecules requiring a heteroatom substituent at the C4 position.[3]

In contrast to S_NAr, traditional palladium-catalyzed cross-coupling reactions (like Suzuki,

Stille, or Buchwald-Hartwig amination) on 2,4-dichloropyridines conventionally show a

preference for reaction at the C2 position.[3] This is attributed to the greater ease of oxidative

addition of the palladium catalyst to the C-Cl bond adjacent to the nitrogen atom.

However, modern synthetic chemistry has developed methods to invert this selectivity. The use

of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the

C4 position with high selectivity, even at room temperature.[3] Furthermore, ligand-free

conditions, such as the "Jeffery" conditions, have been shown to enhance C4-selectivity

dramatically.[3] This dual reactivity under different catalytic conditions provides remarkable

synthetic flexibility.

Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of the -CH₂OH group undergoes standard transformations:

Oxidation: It can be oxidized to the corresponding aldehyde (2,4-dichloronicotinaldehyde)

using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane

(DMP). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will

lead to the carboxylic acid (2,4-dichloronicotinic acid).

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers

through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate basic
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conditions.

Applications in Drug Discovery and Chemical
Biology
The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in

numerous biologically active compounds.[4] (2,4-Dichloropyridin-3-yl)methanol serves as a

key intermediate for accessing libraries of compounds built around this core. Its strategic

placement of three distinct functional handles—the C2-Cl, the C4-Cl, and the C3-CH₂OH—

allows for sequential and regioselective elaboration.

For instance, a synthetic strategy could involve:

A selective C4-S_NAr or C4-cross-coupling reaction.

A subsequent C2-cross-coupling reaction under different conditions.

Modification of the hydroxymethyl group at any stage of the synthesis.

This step-wise approach enables the exploration of chemical space around the pyridine core,

which is essential for structure-activity relationship (SAR) studies in drug development.[5][6]

The incorporation of halogenated pyridines is a common strategy in drug design to modulate

properties like metabolic stability and binding affinity.[7]

Safety and Handling
(2,4-Dichloropyridin-3-yl)methanol is a chlorinated organic compound and should be handled

with appropriate care.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.
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Conclusion
(2,4-Dichloropyridin-3-yl)methanol is a highly valuable and versatile building block in organic

synthesis. Its key attribute is the differential reactivity of the two chlorine atoms at the C2 and

C4 positions of the electron-deficient pyridine ring. While nucleophilic aromatic substitution

preferentially occurs at C4, palladium-catalyzed cross-coupling can be directed to either the C2

(conventional) or C4 (ligand-controlled) position. This tunable reactivity, combined with the

synthetic handle of the C3-hydroxymethyl group, provides chemists with a powerful tool for the

efficient and controlled synthesis of complex, functionalized pyridine derivatives for applications

ranging from pharmaceuticals to advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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